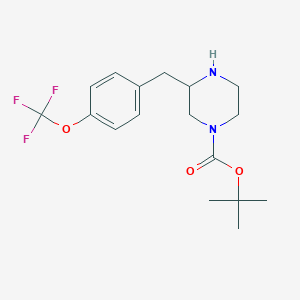![molecular formula C10H14O6S B12596715 [(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid CAS No. 650597-69-6](/img/structure/B12596715.png)
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid is a chemical compound that combines the structural features of a benzodioxin ring system with a methanol group and methanesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Methanol Group: The hydroxymethylation of the benzodioxin ring can be carried out using formaldehyde and a suitable base.
Addition of Methanesulfonic Acid: The final step involves the reaction of the hydroxymethylated benzodioxin with methanesulfonic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzodioxin ring or the methanol group.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Modified benzodioxin derivatives.
Substitution: Various substituted benzodioxin compounds.
Applications De Recherche Scientifique
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.
Comparaison Avec Des Composés Similaires
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid can be compared with similar compounds such as:
Benzodioxin Derivatives: Compounds with similar ring structures but different functional groups.
Methanol Derivatives: Compounds with a methanol group attached to different ring systems.
Methanesulfonic Acid Derivatives: Compounds containing methanesulfonic acid attached to various organic frameworks.
Uniqueness
The uniqueness of this compound lies in its combination of a benzodioxin ring with a methanol group and methanesulfonic acid, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
650597-69-6 |
|---|---|
Formule moléculaire |
C10H14O6S |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H10O3.CH4O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-5(2,3)4/h1-4,7,10H,5-6H2;1H3,(H,2,3,4)/t7-;/m0./s1 |
Clé InChI |
PDTWDSRUIWXRLP-FJXQXJEOSA-N |
SMILES isomérique |
CS(=O)(=O)O.C1[C@@H](OC2=CC=CC=C2O1)CO |
SMILES canonique |
CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


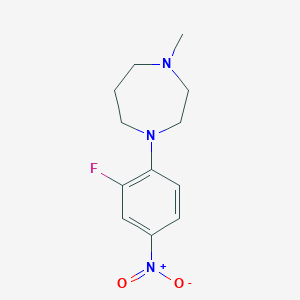
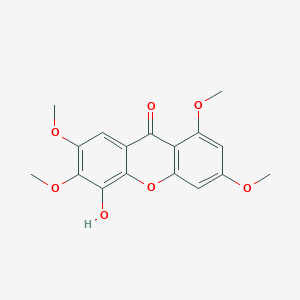
![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
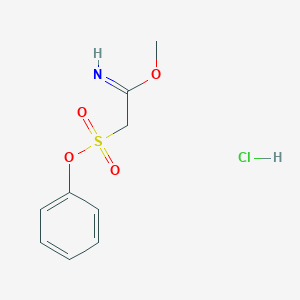
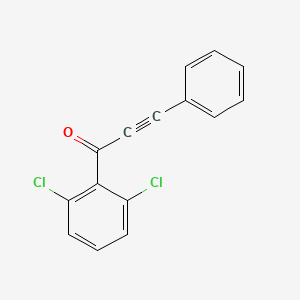
![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)
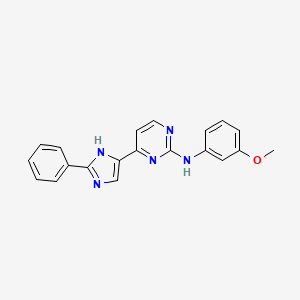


![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
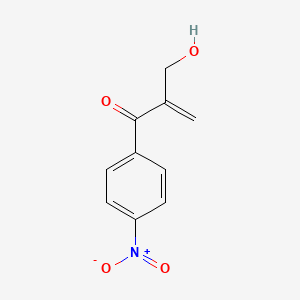
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
